molecular formula C9H3ClF6O B13610945 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B13610945
M. Wt: 276.56 g/mol
InChI Key: HUMLSVQMFINQDL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of chloro, trifluoromethyl, and trifluoroethanone groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Friedel-Crafts Acylation: This method involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.

Properties

Molecular Formula

C9H3ClF6O

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H3ClF6O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H

InChI Key

HUMLSVQMFINQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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